molecular formula C18H19NO4 B2926030 [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 475237-40-2

[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2926030
CAS No.: 475237-40-2
M. Wt: 313.353
InChI Key: BHOCDKAFGTXVCF-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an acetamide ester derivative characterized by a 4-methylphenyl carbamoyl group and a 2-(3-methoxyphenyl)acetate moiety. The compound’s structure integrates a methoxyphenyl ring, which is often associated with enhanced bioavailability and metabolic stability in medicinal chemistry, and a carbamoyl ester linkage that may influence its hydrolytic stability and intermolecular interactions .

Properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-6-8-15(9-7-13)19-17(20)12-23-18(21)11-14-4-3-5-16(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOCDKAFGTXVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves the reaction of 4-methylphenyl isocyanate with 2-(3-methoxyphenyl)acetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The product is then isolated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or amines (NH3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)acetic acid.

    Reduction: Formation of [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)ethanol.

    Substitution: Formation of [(4-methylphenyl)carbamoyl]methyl 2-(3-halophenyl)acetate or [(4-methylphenyl)carbamoyl]methyl 2-(3-aminophenyl)acetate.

Scientific Research Applications

[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Properties of [(4-Methylphenyl)carbamoyl]methyl 2-(3-Methoxyphenyl)acetate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Structural Features
This compound (Target) C₁₈H₁₉NO₄ 313.35 N/A 4-Methylphenyl carbamoyl, 3-methoxyphenyl
Ethyl 2-(4-((2-(4-(3-(3-Methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₇H₃₂N₆O₃S 528.65 91.5 Ureido-thiazole, piperazine, 3-methoxyphenyl
Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate C₁₈H₁₆N₂O₄S 364.39 59 Quinazolinone core, thioacetate linkage
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate C₁₀H₁₂O₄ 196.20 54 Hydroxy-methoxy substitution
[(4-Chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate C₁₉H₂₅ClN₂O₄S 428.93 N/A Chlorophenyl, sulfonamide, cyclohexyl
Key Observations:

Structural Complexity : The target compound is less complex than analogs like the ureido-thiazole derivative () but shares the 3-methoxyphenyl group, which is linked to improved pharmacokinetic properties in related compounds .

Synthetic Efficiency: The quinazolinone derivative () was synthesized via a green chemistry approach (microwave-assisted, deep eutectic solvent), yielding 59% . The ureido-thiazole analog () achieved a higher yield (91.5%) using conventional methods, suggesting trade-offs between sustainability and efficiency .

Functional Group Impact on Properties

  • Methoxyphenyl Group : Present in all compounds, this group enhances lipophilicity and may improve blood-brain barrier penetration compared to hydroxylated analogs (e.g., ) .
  • Carbamoyl vs.
  • Heterocyclic Cores: The quinazolinone () and thiazole () cores introduce planar aromatic systems, which are critical for intercalation or enzyme inhibition .

Biological Activity

The compound [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate , also known as a derivative of carbamate, exhibits significant biological activity which is of great interest in pharmacological research. This article provides a comprehensive overview of its biological mechanisms, synthesis, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction between 4-methylphenyl isocyanate and methyl 2-(3-methoxyphenyl)acetate . The reaction is conducted under controlled conditions using solvents such as dichloromethane and may involve catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. Notably, it has been shown to inhibit cholinesterase enzymes, which are crucial in neurotransmission processes.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as a cholinesterase inhibitor:

  • Cholinesterase Inhibition : A related study reported an IC50 value of 22.23 µM against butyrylcholinesterase (BChE), indicating its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease .

1. Cholinesterase Inhibition

A detailed investigation assessed various carbamate derivatives for their inhibitory activity against acetylcholinesterase (AChE) and BChE. The compound demonstrated a selective inhibition profile with an IC50 value of 22.23 µM against BChE, positioning it as a promising candidate for developing cholinesterase inhibitors.

2. Toxicity Assessment

In toxicity screenings involving multiple chemicals, this compound was evaluated for cytotoxic effects. Results indicated no significant cytotoxicity at concentrations up to 50 µM , suggesting its safety for further pharmacological exploration .

Data Table: Biological Activity Summary

Biological ActivityMeasurementReference
Cholinesterase InhibitionIC50 (AChE) = 36.05 µM
Cholinesterase InhibitionIC50 (BChE) = 22.23 µM
CytotoxicityNo significant effects up to 50 µM

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